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Compound of Interest

Compound Name: 2-Bromo-5-chlorobenzo[d]thiazole

Cat. No.: B1288203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The determination of the three-dimensional atomic arrangement of molecules through single-

crystal X-ray crystallography is a cornerstone of modern drug discovery. For heterocyclic

scaffolds like benzothiazole derivatives, which are integral to many pharmacologically active

compounds, this structural elucidation provides critical insights into their conformation,

stereochemistry, and intermolecular interactions. This guide presents a comparative analysis of

the X-ray crystal structures of selected benzothiazole derivatives, offering a valuable resource

for understanding the structural nuances imparted by various substituents on the benzothiazole

core. While crystallographic data for 2-Bromo-5-chlorobenzo[d]thiazole is not readily

available in the public domain, this guide leverages data from closely related analogs to

provide a comparative framework.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two distinct benzothiazole

derivatives, 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole, allowing for a

direct comparison of their solid-state structures.[1]
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Parameter
2-(4-
chlorophenyl)benzothiazol
e

2-amino-6-
chlorobenzothiazole

Chemical Formula C₁₃H₈ClNS C₇H₅ClN₂S

Molecular Weight 245.73 g/mol 184.65 g/mol

Crystal System Monoclinic Orthorhombic

Space Group P 1 2₁/c 1 P b c a

a (Å) 11.0497(5) 7.371(2)

b (Å) 14.1040(6) 12.015(4)

c (Å) 7.1466(3) 17.200(6)

α (°) 90 90

β (°) 98.556(4) 90

γ (°) 90 90

Volume (Å³) 1101.37(8) 1523.5(9)

Z 4 8

Calculated Density (g/cm³) 1.481 1.608

Experimental Protocols
Detailed methodologies for the synthesis and single-crystal X-ray crystallographic analysis of

benzothiazole derivatives are crucial for reproducible research.

Synthesis of Benzothiazole Derivatives

The synthesis of the benzothiazole core can be achieved through various methods, with the

choice of reactants determining the final substitution pattern.

Synthesis of 2-(4-chlorophenyl)benzothiazole: This derivative is typically synthesized via a

condensation reaction between 2-aminothiophenol and 4-chlorobenzoyl chloride.[1]
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Synthesis of 2-amino-6-chlorobenzothiazole: This compound can be prepared by reacting 4-

chloroaniline with potassium thiocyanate, followed by cyclization with bromine.[1]

Synthesis of 2-(4-chlorophenyl)benzothiazole

Synthesis of 2-amino-6-chlorobenzothiazole
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Synthetic pathways for benzothiazole derivatives.

Single-Crystal X-ray Crystallography
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The definitive method for elucidating the solid-state structure of these compounds is single-

crystal X-ray crystallography.[1] A general procedure is outlined below.

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[1]

Data Collection: The crystal is subjected to a beam of X-rays, and the diffraction pattern is

recorded.

Structure Solution and Refinement: The crystal system and space group are determined

from the diffraction pattern's symmetry. The crystal structure is then solved using direct or

Patterson methods to generate an initial atomic model. This model is refined against the

experimental data using full-matrix least-squares methods.[1]
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Workflow for single-crystal X-ray crystallography.
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The introduction of different substituents onto the benzothiazole scaffold significantly influences

the resulting crystal packing and intermolecular interactions. For instance, the presence of

amino groups can lead to the formation of hydrogen bonding networks, which are absent in

derivatives with non-polar substituents. These structural variations are critical in understanding

the structure-activity relationships that govern the biological efficacy of these compounds. The

comparative analysis of their crystal structures provides a foundational understanding for the

rational design of new and more potent therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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